

# Spectroscopic Profile of Dahurinol: A Technical Guide

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## Compound of Interest

Compound Name: *Dahurinol*

Cat. No.: *B1515292*

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## Introduction

**Dahurinol**, a novel ester coumarin isolated from the roots of *Angelica dahurica*, presents a subject of significant interest for phytochemical and pharmacological research.<sup>[1]</sup> A comprehensive understanding of its molecular structure is paramount for elucidating its biological activities and potential therapeutic applications. This technical guide provides an in-depth analysis of the spectroscopic data of **Dahurinol**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The information herein is intended to serve as a detailed reference for researchers engaged in the identification, characterization, and development of natural products.

## Spectroscopic Data Summary

The structural elucidation of **Dahurinol** has been achieved through a combination of advanced spectroscopic techniques. The key quantitative data from these analyses are summarized below for clarity and comparative reference.

### Table 1: NMR Spectroscopic Data for Dahurinol

<sup>1</sup> H NMR (CD <sub>3</sub> OD, 400 MHz)	<sup>13</sup> C NMR (CD <sub>3</sub> OD, 100 MHz)
Position	δ (ppm), J (Hz)
3	6.25 (d, 9.5)
4	7.95 (d, 9.5)
5	7.40 (d, 8.5)
6	6.90 (dd, 8.5, 2.0)
8	6.85 (d, 2.0)
2'	4.60 (m)
3'	1.90 (m), 1.75 (m)
4'	1.05 (d, 6.5)
5'	1.00 (d, 6.5)
OCH <sub>3</sub>	3.90 (s)

Data extracted from the descriptive text of the source publication.[\[1\]](#)

## Table 2: IR and UV-Vis Spectroscopic Data for Dahurinol

Spectroscopic Method	Characteristic Absorptions
Infrared (IR) ν <sub>max</sub> (KBr, cm <sup>-1</sup> )	3440, 2970, 1720, 1610, 1500, 1450, 1380, 1240, 1130, 840 <a href="#">[1]</a>
Ultraviolet-Visible (UV-Vis) λ <sub>max</sub> (MeOH, nm (log ε))	220 (4.10), 250 (3.70), 300 (4.20) <a href="#">[1]</a>

## Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural products.

## NMR Spectroscopy

**Sample Preparation:** A sample of 5-10 mg of purified **Dahurinol** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as methanol- $d_4$  ( $CD_3OD$ ), within a clean, dry vial. The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette. Tetramethylsilane (TMS) is typically added as an internal standard for referencing the  $^1H$  and  $^{13}C$  NMR spectra to 0.00 ppm.<sup>[2]</sup>

**Instrumentation and Data Acquisition:**  $^1H$  and  $^{13}C$  NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

- **$^1H$  NMR Spectroscopy:** A standard one-pulse  $^1H$  NMR spectrum is acquired. The spectral width is typically set from -2 to 12 ppm, and between 16 to 64 scans are accumulated depending on the sample concentration.<sup>[2]</sup>
- **$^{13}C$  NMR Spectroscopy:** A proton-decoupled  $^{13}C$  NMR spectrum is acquired. The spectral width is generally set from 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) is often required due to the low natural abundance of the  $^{13}C$  isotope.<sup>[2]</sup>

## Infrared (IR) Spectroscopy

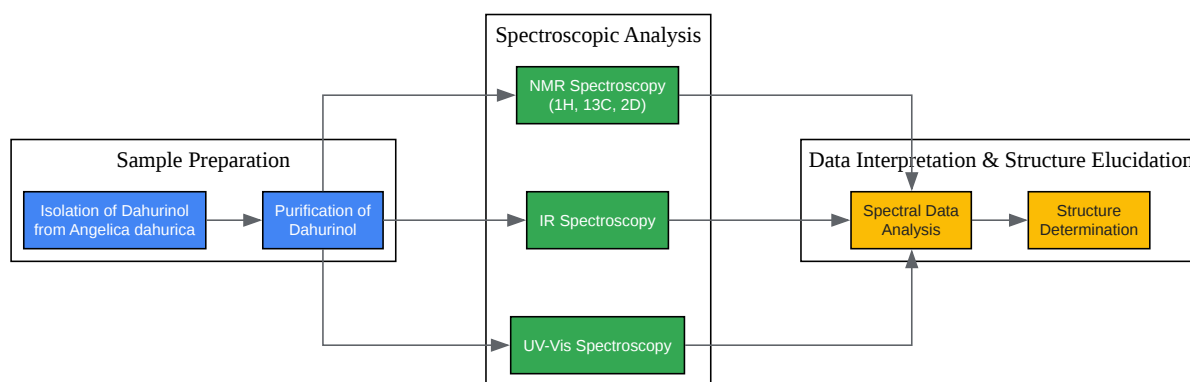
**Sample Preparation and Analysis:** The IR spectrum of **Dahurinol** is obtained using the Potassium Bromide (KBr) pellet method. A small amount of the dried sample is mixed with finely ground KBr powder and pressed into a thin, transparent pellet. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.<sup>[1]</sup> The spectral data is typically collected over a range of 4000 to 400  $cm^{-1}$ .

## Ultraviolet-Visible (UV-Vis) Spectroscopy

**Sample Preparation and Analysis:** A dilute solution of **Dahurinol** is prepared in a UV-transparent solvent, such as methanol (MeOH). The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200 to 400 nm. The instrument measures the absorbance of the sample solution at various wavelengths, and the data is plotted as absorbance versus wavelength.<sup>[1]</sup>

## Visualization of Experimental Workflow

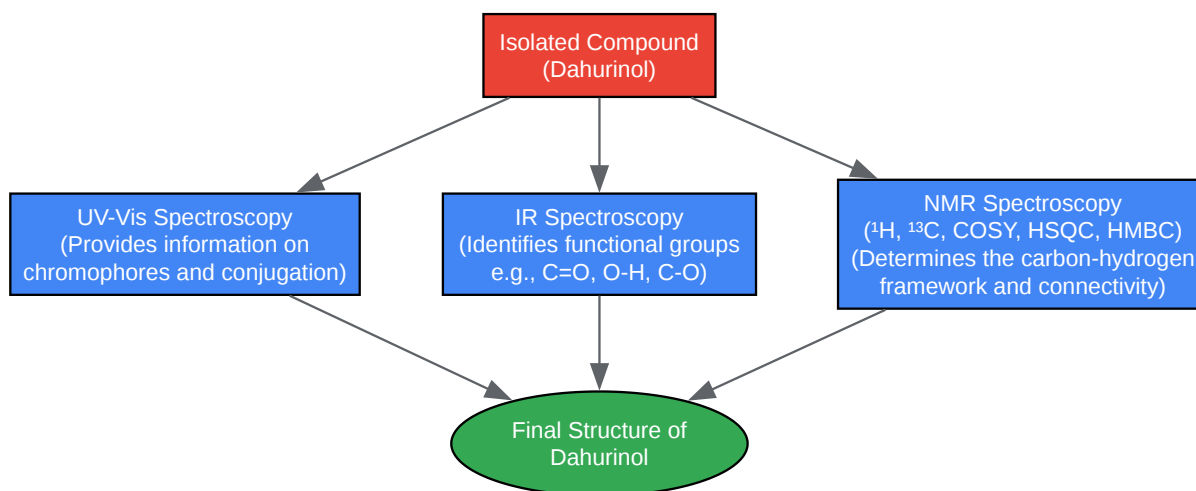
The logical progression of the spectroscopic analysis of **Dahurinol**, from sample isolation to data interpretation, can be visualized as follows:



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**Figure 1:** Experimental workflow for the spectroscopic analysis of **Dahurinol**.

The following diagram illustrates the logical relationship in utilizing the different spectroscopic techniques for the complete structural elucidation of **Dahurinol**.



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**Figure 2:** Logical relationship of spectroscopic techniques for **Dahurinol**'s structure elucidation.

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## References

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- 2. benchchem.com [benchchem.com]
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